3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one
Description
This compound belongs to the quinazolinone class of heterocyclic molecules, characterized by a fused bicyclic structure of benzene and pyrimidine rings. Its unique substitutions include:
- R1: A (2H-1,3-benzodioxol-5-yl)methyl group, which introduces a methylenedioxyphenyl moiety known for enhancing metabolic stability and lipophilicity .
- R2: A morpholin-4-yl group, a common pharmacophore that improves aqueous solubility and modulates pharmacokinetic properties .
- R3: A (2-oxo-2-phenylethyl)sulfanyl group, which may influence redox activity or thiol-mediated enzyme interactions.
Quinazolinones are studied for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-phenacylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5S/c32-24(20-4-2-1-3-5-20)17-37-28-29-23-8-7-21(30-10-12-34-13-11-30)15-22(23)27(33)31(28)16-19-6-9-25-26(14-19)36-18-35-25/h1-9,14-15H,10-13,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNWOHLVXCOBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the benzodioxole and quinazolinone intermediates. The benzodioxole moiety can be synthesized through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide . The quinazolinone core is often prepared via a cyclization reaction involving anthranilic acid derivatives .
The final step involves the coupling of the benzodioxole and quinazolinone intermediates with the morpholine and phenacylsulfanyl groups under palladium-catalyzed conditions . The reaction conditions typically include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation catalysts, lithium aluminum hydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Scientific Research Applications
3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), leading to anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by modulating the activity of microtubules and tubulin .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the literature:
Key Differences and Implications:
Core Structure: The target compound’s quinazolinone core differs from benzimidazole-based analogs (), which may alter DNA intercalation or enzyme inhibition mechanisms. Quinazolinones often target kinases or topoisomerases, whereas benzimidazoles are associated with tubulin binding .
Substituent Effects: Benzodioxol vs. However, benzimidazole derivatives in demonstrated direct cytotoxic activity, suggesting that R1 substitutions critically influence target specificity . Morpholine (R2): Unlike the variable R2 groups in (e.g., halides), the morpholine moiety in the target compound may reduce hepatic clearance and improve solubility, a strategy common in kinase inhibitor design . Sulfanyl Group (R3): The (2-oxo-2-phenylethyl)sulfanyl group contrasts with sulfonyl/sulfinyl groups in .
Synthetic Pathways: The target compound’s synthesis likely involves multi-step nucleophilic substitutions, akin to ’s benzimidazole-quinazolinone hybrids. However, highlights enzymatic methods for analogous compounds, which could offer greener alternatives for scale-up .
Research Findings and Hypotheses
- Cytotoxicity: Quinazolinones with benzimidazole substitutions () showed IC₅₀ values in the low micromolar range, attributed to intercalation or topoisomerase inhibition. The target compound’s benzodioxol group may shift the mechanism toward epigenetic modulation (e.g., HDAC inhibition) due to its resemblance to catechol-containing inhibitors .
- Solubility and Bioavailability : The morpholine group in the target compound likely enhances solubility (>2 mg/mL predicted) compared to halogenated analogs in , which may suffer from poor absorption .
- Enzymatic Interactions : The sulfanyl group’s redox activity could facilitate pro-drug activation or oxidative stress induction, differing from sulfonyl groups in , which are more stable and may act as hydrogen-bond acceptors .
Biological Activity
The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that features multiple functional groups, including a benzodioxole moiety, a morpholine ring, and a quinazolinone core. This structure suggests potential biological activity in various therapeutic areas, including cancer research and neuropharmacology.
The molecular formula of the compound is with a molecular weight of 520.65 g/mol. The compound has a high logP value of 5.501, indicating significant lipophilicity, which may influence its bioavailability and distribution in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C28H32N4O4S |
| Molecular Weight | 520.65 g/mol |
| LogP | 5.501 |
| Water Solubility (LogSw) | -5.45 |
| Polar Surface Area | 69.613 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical signaling pathways. The quinazolinone core is known for its ability to inhibit various kinases, while the benzodioxole moiety may enhance binding affinity and specificity towards these targets.
Biological Activity
Research indicates that compounds similar to this one exhibit a range of biological activities:
- Antitumor Activity : Quinazolinone derivatives have been shown to inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival.
- Neuroprotective Effects : The morpholine component may contribute to neuroprotective properties by modulating neurotransmitter systems.
- Antioxidant Properties : The presence of the benzodioxole moiety is associated with antioxidant activity, which can protect cells from oxidative stress.
Study 1: Anticancer Activity
A study investigated the anticancer properties of related quinazolinone derivatives in vitro against various cancer cell lines. Results showed that compounds with similar structural features inhibited cell proliferation significantly, suggesting potential for further development as anticancer agents.
Study 2: Neuropharmacological Effects
Another research focused on the neuropharmacological effects of morpholine-containing compounds. It was found that these compounds could enhance cognitive functions in animal models, indicating their potential use in treating neurodegenerative diseases.
Comparative Analysis
The biological activity of this compound can be compared to other known derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
